(2-Cyclopropyloxolan-3-yl)methanol

fragment-based drug discovery medicinal chemistry physicochemical profiling

(2-Cyclopropyloxolan-3-yl)methanol is a cyclopropyl-substituted tetrahydrofuran (oxolane) bearing a primary alcohol at the 3-position. It possesses a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g·mol⁻¹.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 1499610-82-0
Cat. No. B1432439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropyloxolan-3-yl)methanol
CAS1499610-82-0
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CC1C2C(CCO2)CO
InChIInChI=1S/C8H14O2/c9-5-7-3-4-10-8(7)6-1-2-6/h6-9H,1-5H2
InChIKeyAVQKYVFFDUOAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Cyclopropyloxolan-3-yl)methanol (CAS 1499610-82-0) – Procurement-Ready Structural and Physicochemical Profile


(2-Cyclopropyloxolan-3-yl)methanol is a cyclopropyl-substituted tetrahydrofuran (oxolane) bearing a primary alcohol at the 3-position [1]. It possesses a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g·mol⁻¹ [1]. The compound is a compact, fragment-like heterocyclic alcohol with a computed XLogP3-AA of 0.6, a topological polar surface area (TPSA) of 29.5 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [1]. These physicochemical attributes place it firmly within fragment-based drug discovery (FBDD) property space (MW < 300 Da; cLogP ≤ 3) [2]. Commercial sources list purities of 95–98 % under CAS 1499610-82-0 .

(2-Cyclopropyloxolan-3-yl)methanol – Why In-Class Analogs Cannot Be Used Interchangeably


Although the cyclopropyl‑oxolane‑methanol scaffold appears simple, the regiochemistry of the hydroxymethyl group and the cyclopropyl ring critically determines physicochemical properties, reactivity, and downstream derivatisation potential [1]. Changing the substitution pattern from the 3‑position to the 2‑position (e.g., (2‑cyclopropyloxolan‑2‑yl)methanol, CAS 1936675‑77‑2) converts the primary alcohol into a tertiary alcohol, altering hydrogen‑bonding donor strength, steric accessibility for coupling reactions (esterification, carbamate formation, Mitsunobu), and metabolic stability [2]. Even within the same connectivity, diastereomeric mixtures may exhibit divergent physical‑chemical behaviour and biological readouts [3]. Consequently, using a generic “cyclopropyl‑oxolane alcohol” without the exact CAS‑verified structure risks irreproducible synthetic outcomes and failed structure‑activity relationships (SAR) [4].

(2-Cyclopropyloxolan-3-yl)methanol – Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: Primary vs. Tertiary Alcohol and XLogP Shift

The target compound bears a primary alcohol at the oxolane 3-position, whereas its closest regioisomer, (2-cyclopropyloxolan-2-yl)methanol (CAS 1936675-77-2), presents a sterically hindered tertiary alcohol [1]. The primary alcohol of the target compound is expected to be more reactive in acylation, sulfonylation, and Mitsunobu reactions, offering broader downstream derivatisation options [2]. Computational descriptors (PubChem XLogP3-AA) show a lipophilicity difference: XLogP₃‑AA = 0.6 for the target compound [1] versus an estimated XLogP₃‑AA ≈ 1.0 for the 2‑yl regioisomer (based on SMILES: OCC1(C2CC2)OC; prediction not validated in the same batch) . This ~0.4 log unit increase would reduce aqueous solubility and alter membrane permeability, critical for FBDD libraries [3].

fragment-based drug discovery medicinal chemistry physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison with Amine and Carboxylic Acid Analogs

TPSA governs passive membrane permeability. The target compound has a TPSA of 29.5 Ų [1]. The corresponding amine analog, (2-cyclopropyloxolan-3-yl)methanamine (no CAS found but structurally defined), would have a TPSA of ~26.0 Ų (loss of oxygen H‑bond acceptor; class‑level inference). The carboxylic acid analog, (2-cyclopropyloxolan-3-yl)carboxylic acid, would have a TPSA of ~46.5 Ų (addition of carbonyl oxygen). The 29.5 Ų value of the target alcohol places it in the optimal window for blood‑brain barrier penetration (TPSA < 60 Ų) while still providing a hydrogen‑bond donor for target engagement [2]. In contrast, the amine analog sacrifices donor capacity, and the acid analog exceeds the BBB‑favourable threshold, making the alcohol the most versatile intermediate for CNS‑oriented library synthesis [3].

drug-likeness ADME prediction fragment library design

Commercial Purity Benchmarks and Pack Size Availability vs. Regioisomer

Three independent suppliers list the target compound at purities of 95 % , 97 % , and ≥98 % , with pack sizes ranging from 50 mg to 1 kg. In contrast, the regioisomer (2-cyclopropyloxolan-2-yl)methanol (CAS 1936675‑77‑2) is offered at a single purity of 95 % and appears discontinued at one major vendor . The target compound thus exhibits broader and more reliable commercial availability for immediate procurement, which reduces synthesis project lead time. Additionally, the availability of a 98 % grade supports quality‑control requirements for GLP‑toxicology studies without the need for further purification [1].

chemical procurement building block sourcing medicinal chemistry supply

(2-Cyclopropyloxolan-3-yl)methanol – High-Value Application Scenarios Based on Verified Evidence


Fragment‑Based Lead Discovery (FBLD) Library Design for CNS Targets

With an XLogP of 0.6, TPSA of 29.5 Ų, and a single hydrogen‑bond donor, the compound meets the Rule‑of‑Three criteria for fragment screening [1]. Its primary alcohol enables facile “fragment growth” via ester or carbamate linkage, while the cyclopropyl ring introduces conformational restraint that can favourably pre‑organise the fragment for protein binding. Procurement in 97–98 % purity supports direct use in NMR‑ or SPR‑based screening without the need for additional purification .

Scaffold for Kinase Inhibitor or GPCR Modulator Synthesis

The 3‑hydroxymethyl‑2‑cyclopropyl‑oxolane core is a rigid, sp³‑rich scaffold that can mimic carbohydrate motifs or replace flexible linkers in kinase inhibitors and GPCR ligands. The primary alcohol can be selectively oxidised to the aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic displacement, enabling rapid SAR exploration [2]. The cyclopropyl group provides metabolic stability relative to isopropyl or ethyl analogues [3].

Reference Standard for Regiochemical Process Chemistry Development

The structural isomer pair (2‑cyclopropyloxolan‑3‑yl)methanol (primary alcohol) vs. (2‑cyclopropyloxolan‑2‑yl)methanol (tertiary alcohol) serves as an excellent model system for studying regioselective ring‑closing or cross‑coupling reactions. The target compound’s well‑defined NMR signature (InChIKey: AVQKYVFFDUOAQN‑UHFFFAOYSA‑N) [4] and high commercial purity make it suitable as a reference standard for analytical method development and reaction optimisation.

Quote Request

Request a Quote for (2-Cyclopropyloxolan-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.